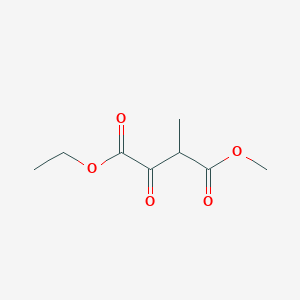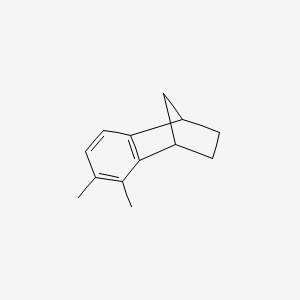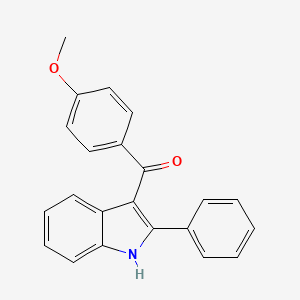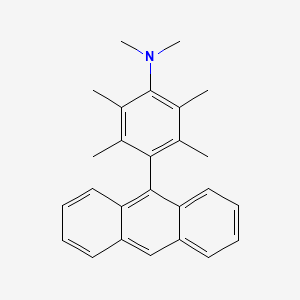
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is an organic compound that features an anthracene moiety attached to a hexamethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of anthracene derivatives with hexamethylaniline under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential pro-apoptotic effects in cancer research.
Wirkmechanismus
The mechanism of action of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis by interacting with cellular proteins and disrupting mitochondrial function . In organic electronics, its photophysical properties are exploited to generate light emission through exciton formation and recombination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is unique due to its combination of an anthracene moiety with a hexamethylaniline group, which imparts distinct photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis, where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
109432-41-9 |
|---|---|
Molekularformel |
C26H27N |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
4-anthracen-9-yl-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C26H27N/c1-16-18(3)26(27(5)6)19(4)17(2)24(16)25-22-13-9-7-11-20(22)15-21-12-8-10-14-23(21)25/h7-15H,1-6H3 |
InChI-Schlüssel |
VJSXCYPGEXDOTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


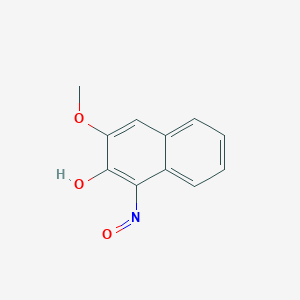
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
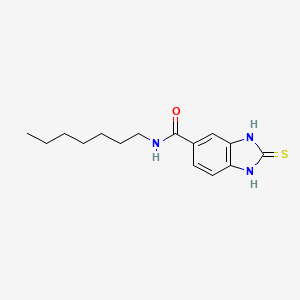

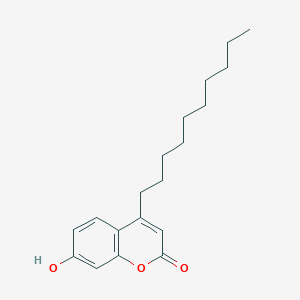
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
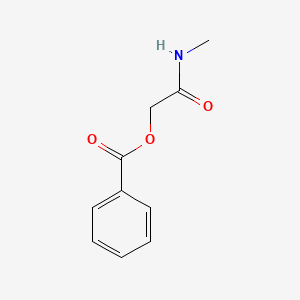
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
